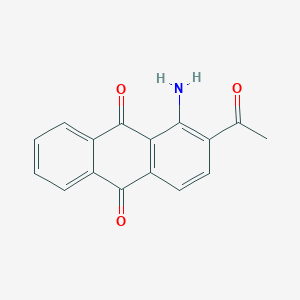![molecular formula C16H18N2O2S B14615845 (Pyridin-3-yl)methyl {4-[(propan-2-yl)sulfanyl]phenyl}carbamate CAS No. 58555-13-8](/img/structure/B14615845.png)
(Pyridin-3-yl)methyl {4-[(propan-2-yl)sulfanyl]phenyl}carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(Pyridin-3-yl)methyl {4-[(propan-2-yl)sulfanyl]phenyl}carbamate: is a chemical compound that features a pyridine ring, a phenyl group substituted with a propan-2-yl sulfanyl group, and a carbamate linkage
准备方法
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis typically begins with pyridine-3-methanol and 4-[(propan-2-yl)sulfanyl]phenyl isocyanate.
Reaction Conditions: The reaction is carried out in an inert atmosphere, often using a solvent such as dichloromethane or tetrahydrofuran. The temperature is maintained at room temperature to slightly elevated temperatures (20-40°C).
Procedure: Pyridine-3-methanol is reacted with 4-[(propan-2-yl)sulfanyl]phenyl isocyanate in the presence of a base such as triethylamine. The reaction mixture is stirred for several hours until the formation of the desired carbamate is complete. The product is then purified using column chromatography or recrystallization.
Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbamate group, potentially converting it to an amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Electrophilic reagents such as bromine or nitric acid can be used under acidic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted aromatic derivatives.
科学研究应用
Chemistry:
Catalysis: The compound can be used as a ligand in coordination chemistry, facilitating various catalytic processes.
Materials Science: It can be incorporated into polymers or used as a building block for the synthesis of advanced materials.
Biology and Medicine:
Drug Development: The compound’s structural features make it a candidate for the development of pharmaceuticals, particularly those targeting specific enzymes or receptors.
Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.
Industry:
Electronics: Use in the synthesis of organic electronic materials.
作用机制
The mechanism of action of (Pyridin-3-yl)methyl {4-[(propan-2-yl)sulfanyl]phenyl}carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The carbamate group can form covalent bonds with active site residues, leading to inhibition or activation of the target protein. The sulfanyl group can participate in redox reactions, influencing the compound’s overall reactivity and interaction with biological molecules.
相似化合物的比较
- (Pyridin-2-yl)methyl {4-[(propan-2-yl)sulfanyl]phenyl}carbamate
- (Pyridin-4-yl)methyl {4-[(propan-2-yl)sulfanyl]phenyl}carbamate
- (Pyridin-3-yl)methyl {4-[(methylthio)phenyl}carbamate
Comparison:
- Structural Differences: The position of the pyridine ring and the nature of the substituents on the phenyl ring can significantly influence the compound’s properties.
- Reactivity: The presence of different substituents can alter the compound’s reactivity towards various chemical reactions.
- Applications: While similar compounds may share some applications, their unique structural features can make them more suitable for specific uses.
属性
CAS 编号 |
58555-13-8 |
|---|---|
分子式 |
C16H18N2O2S |
分子量 |
302.4 g/mol |
IUPAC 名称 |
pyridin-3-ylmethyl N-(4-propan-2-ylsulfanylphenyl)carbamate |
InChI |
InChI=1S/C16H18N2O2S/c1-12(2)21-15-7-5-14(6-8-15)18-16(19)20-11-13-4-3-9-17-10-13/h3-10,12H,11H2,1-2H3,(H,18,19) |
InChI 键 |
AKJPURBNBUCQME-UHFFFAOYSA-N |
规范 SMILES |
CC(C)SC1=CC=C(C=C1)NC(=O)OCC2=CN=CC=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


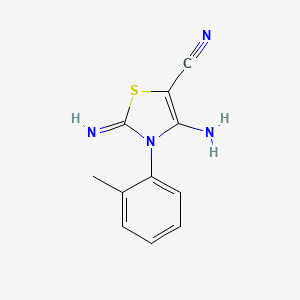
![6-Methoxy-2-[2-(4-methoxyphenyl)ethenyl]-1H-indole](/img/structure/B14615774.png)


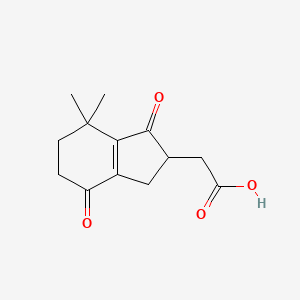
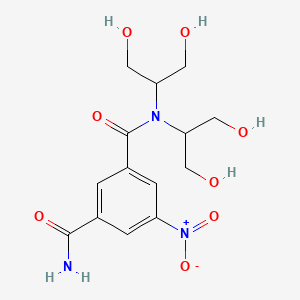
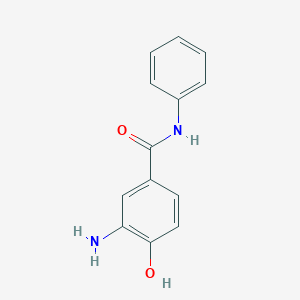
![3-[2-(5-Nitrofuran-2-yl)ethenyl]benzoyl chloride](/img/structure/B14615837.png)
![5-[(2,3-Dihydro-1H-inden-4-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B14615839.png)
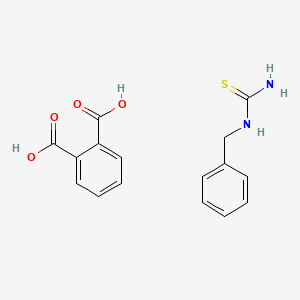
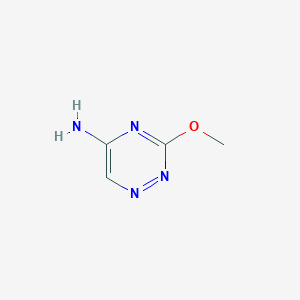
![2H-Pyrano[3,2-h][1]benzoxepin, 3,4,6,7,8,9-hexahydro-](/img/structure/B14615847.png)

